Home > Products > Screening Compounds P17118 > 5-Methyl-7-(pyrrolidin-1-yl)-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine
5-Methyl-7-(pyrrolidin-1-yl)-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine -

5-Methyl-7-(pyrrolidin-1-yl)-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine

Catalog Number: EVT-4580636
CAS Number:
Molecular Formula: C11H12F3N5
Molecular Weight: 271.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

cis-[PtCl2(4,7-H-5-methyl-7-oxo[1,2,4]triazolo[1,5-a]pyrimidine)2].2H2O

  • Compound Description: This compound is a cisplatin analogue where two 4,7-dihydro-5-methyl-7-oxo[1,2,4]triazolo[1,5-a]pyrimidine ligands coordinate to a central platinum atom in a cis configuration. The compound exhibits moderate antitumor activity against breast carcinoma and significant, selective cytotoxic effects against ovarian carcinoma. []
  • Relevance: This compound shares the core [, , ]triazolo[1,5-a]pyrimidine structure with the target compound. The presence of a 5-methyl substituent and a 2-position substituent, albeit a trifluoromethyl group in the target compound and a carbonyl group in this related compound, further strengthens their structural similarity. []

4,7-dihydro-5-methyl-7-oxo(1,2,4)triazolo(1,5-a)pyrimidine (Hmtpo)

  • Compound Description: Hmtpo is a ligand known to form polymeric complexes with silver(I) salts. In its free form, Hmtpo exists as hydrogen-bonded polymeric chains in the crystal structure, while in less condensed phases, it forms a dimeric structure through eight-membered hydrogen-bonded rings. []
  • Relevance: Hmtpo forms the core structure of the target compound, 5-methyl-7-(1-pyrrolidinyl)-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine. This shared scaffold establishes a fundamental structural relationship. []

5-methyl-7-isobutyl-1,2,4-triazolo[1,5-a]pyrimidine (ibmtp)

  • Compound Description: Ibmtp acts as a ligand, coordinating to platinum(II) ions to form various mononuclear chlorido platinum(II) complexes. These complexes, such as cis-[PtCl2(ibmtp)2], cis-[PtCl2(dmso)(ibmtp)], and cis-[PtCl2(ibmtp)(NH3)], exhibit varying degrees of in vitro cytotoxic activity against human tumor cell lines (T47D, A549, LoVo) and a healthy cell line (BALB/3T3). []
  • Relevance: Ibmtp shares the core [, , ]triazolo[1,5-a]pyrimidine structure with the target compound and both feature a 5-methyl substituent. This highlights the structural similarity between them and suggests potential for similar coordination chemistry with metal ions. []

7-(arylamino)-5-methyl-2-(trifluoromethyl)-[1,2,4]-triazolo-[1,5-a]pyrimidine derivatives

  • Compound Description: This group of compounds features variations in the aryl amino substituent at the 7-position. The study highlights the influence of substituent type and position on the supramolecular assemblies formed through N–H···N hydrogen bonding interactions. []
  • Relevance: These derivatives are structurally analogous to the target compound, 5-methyl-7-(1-pyrrolidinyl)-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine, as both possess the same core [, , ]triazolo[1,5-a]pyrimidine scaffold, a 5-methyl substituent, and a 2-trifluoromethyl group. The variation lies in the 7-position substituent, with the related compounds having an arylamino group compared to the pyrrolidinyl group in the target. []

7-aryl-5-methyl-2-amino-[1,2,4]triazolo[1,5-a]pyrimidines

  • Compound Description: These compounds are regioselectively synthesized using 3,5-diamino-1,2,4-triazole and substituted 1-aryl-1,3-butanediones. These derivatives are based on the privileged [, , ]triazolo[1,5-a]pyrimidine scaffold and hold promise for developing biologically active compounds. []
  • Relevance: These compounds share the core [, , ]triazolo[1,5-a]pyrimidine scaffold and the 5-methyl substituent with the target compound, 5-methyl-7-(1-pyrrolidinyl)-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine. The structural variation lies in the 2- and 7-position substituents, highlighting the versatility of this scaffold for accommodating different functional groups and potentially influencing biological activity. []

5-aryl-7-methyl-2-amino-[1,2,4]triazolo[1,5-a]pyrimidines

  • Compound Description: These derivatives are regioselectively synthesized through a one-step procedure involving 3,5-diamino-1,2,4-triazole and substituted 1-aryl-2-buten-1-ones. They are built upon the [, , ]triazolo[1,5-a]pyrimidine scaffold, known for its potential in medicinal chemistry. []
  • Relevance: These compounds share the core [, , ]triazolo[1,5-a]pyrimidine scaffold and the 7-methyl substituent with the target compound, 5-methyl-7-(1-pyrrolidinyl)-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine. The difference lies in the 2- and 5-position substituents, illustrating the adaptability of the core structure for different functionalities and potential biological properties. []

5-methyl-2-(trifluoromethyl)-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one

  • Compound Description: This compound, part of a co-crystal with 5-amino-3-trifluoromethyl-1H-1,2,4-triazole-5-methyl-2-trifluoromethyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one, showcases polarized molecular-electronic structures and forms simple C(6) chains through intermolecular interactions. []
  • Relevance: This compound shares the core [, , ]triazolo[1,5-a]pyrimidine scaffold, the 5-methyl substituent, and the 2-trifluoromethyl group with the target compound, 5-methyl-7-(1-pyrrolidinyl)-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine. The difference lies in the 7-position substituent, highlighting the structural similarity and potential for similar intermolecular interactions. []

pyrido[3,2‐e][1,2,4]triazolo[1,5‐c]pyrimidine derivatives

  • Compound Description: These novel derivatives, prepared from 2‐amino‐3‐cyano‐4‐trifluoromethyl‐6‐phenylpyridine, exhibit high affinity for adenosine A3 receptors. Compounds with specific substitutions, like 2‐(3‐fluorophenyl)‐8‐phenyl‐10‐(trifluoromethyl)pyrido[3,2‐e][1,2,4]triazolo[1,5‐c]pyrimidine (5b) and 2‐(furan‐2‐yl)‐8‐phenyl‐10‐(trifluoromethyl)pyrido[3,2‐e][1,2,4]triazolo[1,5‐c]pyrimidine (5d), show particular promise as potent and selective A3 receptor antagonists. []
  • Relevance: While these compounds do not share the exact core structure with the target compound, they are included due to their classification as triazolopyrimidine derivatives, highlighting a broader chemical relationship and potential for shared pharmacological properties. []

2,4,5(6) trisubstituted-1,2,4-triazolo[1,5-alpha]pyrimidines

  • Compound Description: This group of compounds, synthesized as potential antihypertensive agents, incorporates morpholine, piperidine, or piperazine moieties at the 2-position. Notably, compounds like ethyl 4-methyl-2-(4-acylpiperazin-1-yl)-1,2,4-triazolo[1,5-alpha]pyrimidin-7(4H)-one-6-carboxylates (25, 26) bear structural resemblance to prazosin and display promising antihypertensive activity in in vitro and in vivo models. []
  • Relevance: These compounds, although structurally diverse, belong to the same 1,2,4-triazolo[1,5-alpha]pyrimidine class as the target compound, 5-methyl-7-(1-pyrrolidinyl)-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine. This inclusion emphasizes the potential of this chemical class for developing therapeutic agents. []

Properties

Product Name

5-Methyl-7-(pyrrolidin-1-yl)-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine

IUPAC Name

5-methyl-7-pyrrolidin-1-yl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine

Molecular Formula

C11H12F3N5

Molecular Weight

271.24 g/mol

InChI

InChI=1S/C11H12F3N5/c1-7-6-8(18-4-2-3-5-18)19-10(15-7)16-9(17-19)11(12,13)14/h6H,2-5H2,1H3

InChI Key

YMBHYAFOSVYPRI-UHFFFAOYSA-N

SMILES

CC1=NC2=NC(=NN2C(=C1)N3CCCC3)C(F)(F)F

Canonical SMILES

CC1=NC2=NC(=NN2C(=C1)N3CCCC3)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.